molecular formula C35H36N2O8S B2516703 ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate CAS No. 392242-75-0

ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate

Cat. No. B2516703
CAS RN: 392242-75-0
M. Wt: 644.74
InChI Key: ZNRBSGBDGPOFEY-UHFFFAOYSA-N
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Description

The compound , ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate, is a complex molecule that appears to be related to a family of synthetic indole derivatives. These compounds are of interest due to their potential pharmacological properties and their use in various chemical transformations.

Synthesis Analysis

The synthesis of related ethyl indole-2-carboxylates typically involves the reaction of ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, as described in the preparation of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates . Another method includes the transformation of 2-ethoxycarbonyl-1H-indole-5-methanesulfonic acids to formyl derivatives through a series of reactions including elimination, hydrolysis, and oxidation . These methods highlight the versatility of indole scaffolds in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The substitution pattern on the indole ring system can significantly influence the molecule's electronic properties and reactivity. For instance, the introduction of electron-donating or withdrawing groups can affect the molecule's ability to participate in chemical reactions .

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For example, the reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate leads to debenzoylation, while hydrolysis with sodium hydroxide affords the corresponding carboxylic acid . These reactions demonstrate the reactivity of the indole carboxylate esters under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents such as the benzoylamino group can affect the molecule's solubility, melting point, and stability. The electronic properties of these molecules, such as their molecular electrostatic potential, can be studied using various spectroscopic and analytical techniques, including FT-IR, NMR, mass spectrometry, and cyclic voltammetry . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as drug candidates.

Scientific Research Applications

Synthesis and Pharmacological Applications

Research on complex organic compounds often explores their synthesis and potential pharmacological applications. For example, studies on the synthesis of specific esters and their pharmacological investigation highlight the ongoing efforts to develop new analgesic and anti-inflammatory agents. These compounds are synthesized through various chemical reactions and tested for their biological activities, indicating the potential for discovering new therapeutic agents within complex organic structures (Gokulan et al., 2012).

Chemical Synthesis and Rearrangement Studies

Another area of interest is the chemical synthesis and structural rearrangement of complex organic molecules. Studies detailing the synthesis of specific benzocycloheptene derivatives and investigating their thermal rearrangements provide insights into the complexities of organic synthesis and the potential for creating new compounds with unique properties (Bradbury et al., 1982). These types of studies are crucial for expanding our understanding of chemical reactions and for the development of new materials and drugs.

Supramolecular and Material Science Research

Research into supramolecular liquid-crystalline networks built by self-assembly of multifunctional hydrogen-bonding molecules represents an intersection between organic chemistry and material science. This research demonstrates the potential for complex organic molecules to form structures with unique physical properties, which could have applications in various technological fields (Kihara et al., 1996).

properties

IUPAC Name

ethyl 5-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]oxy-2-methyl-1-phenylbenzo[g]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36N2O8S/c1-5-44-35(39)32-24(2)37(26-11-7-6-8-12-26)33-29-14-10-9-13-28(29)31(23-30(32)33)45-34(38)25-15-17-27(18-16-25)46(40,41)36(19-21-42-3)20-22-43-4/h6-18,23H,5,19-22H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRBSGBDGPOFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCOC)CCOC)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

644.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate

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